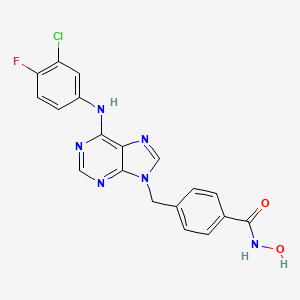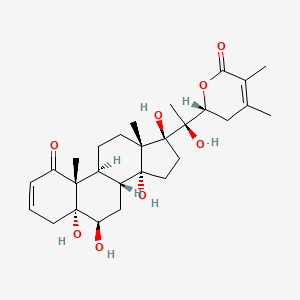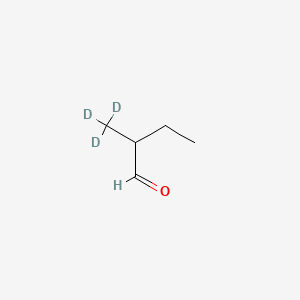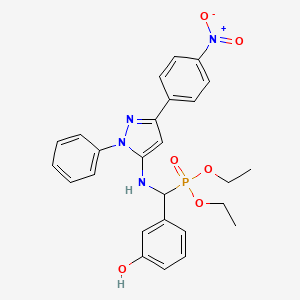
Fgfr1/vegfr2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr1/vegfr2-IN-1 is a dual inhibitor targeting both fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor 2 (VEGFR2). These receptors are crucial in regulating angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting these receptors, this compound aims to disrupt the angiogenesis process, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr1/vegfr2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a pyrrole[2,1-f][1,2,4]triazine ring, which is then modified with various substituents to enhance its inhibitory activity against VEGFR2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr1/vegfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s inhibitory activity against VEGFR2 .
Wissenschaftliche Forschungsanwendungen
Fgfr1/vegfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FGFR1 and VEGFR2, providing insights into the structure-activity relationships of these receptors.
Biology: Employed in cellular and molecular biology studies to investigate the role of FGFR1 and VEGFR2 in angiogenesis and tumor growth.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors that rely on angiogenesis for growth and metastasis.
Industry: Utilized in the development of anti-angiogenic drugs and as a reference compound in drug discovery and development
Wirkmechanismus
Fgfr1/vegfr2-IN-1 exerts its effects by binding to the ATP-binding pockets of FGFR1 and VEGFR2, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways. By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and tube formation, thereby preventing the formation of new blood vessels required for tumor growth .
Vergleich Mit ähnlichen Verbindungen
Fgfr1/vegfr2-IN-1 is unique in its dual-targeting capability, which sets it apart from other inhibitors that typically target only one receptor. Similar compounds include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.
Sorafenib: Another multi-targeted inhibitor that targets RAF kinase, VEGFR, and PDGFR.
Pazopanib: Targets VEGFR, PDGFR, and KIT, similar to sunitinib and sorafenib
This compound’s dual inhibition of FGFR1 and VEGFR2 provides a broader spectrum of anti-angiogenic activity, making it a valuable compound in cancer therapy research .
Eigenschaften
Molekularformel |
C26H27N4O6P |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
3-[diethoxyphosphoryl-[[5-(4-nitrophenyl)-2-phenylpyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C26H27N4O6P/c1-3-35-37(34,36-4-2)26(20-9-8-12-23(31)17-20)27-25-18-24(19-13-15-22(16-14-19)30(32)33)28-29(25)21-10-6-5-7-11-21/h5-18,26-27,31H,3-4H2,1-2H3 |
InChI-Schlüssel |
GVMCTJQLAUPLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




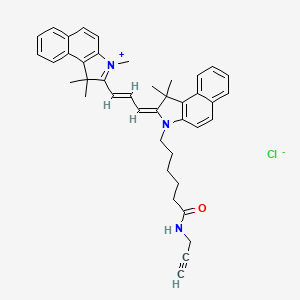
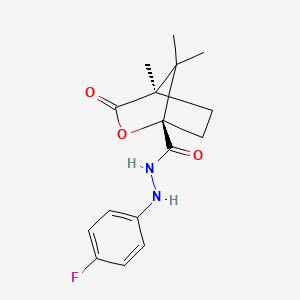
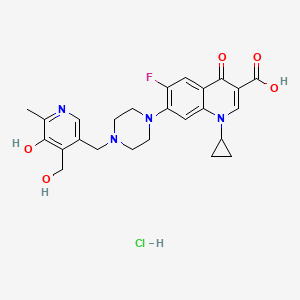
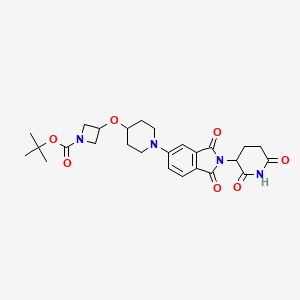
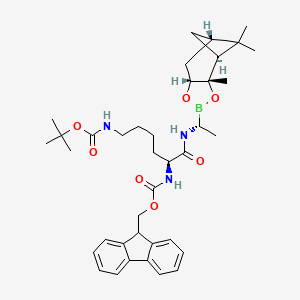
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
